molecular formula C6H10O3 B2783347 (1R,2R)-2-ETHOXYCYCLOPROPANECARBOXYLIC ACID CAS No. 60212-41-1

(1R,2R)-2-ETHOXYCYCLOPROPANECARBOXYLIC ACID

Cat. No.: B2783347
CAS No.: 60212-41-1
M. Wt: 130.143
InChI Key: NXCVRYFUTLMBAE-RFZPGFLSSA-N
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Description

(1R,2R)-2-ETHOXYCYCLOPROPANECARBOXYLIC ACID: is an organic compound with the molecular formula C6H10O3. It is a cyclopropane derivative with an ethoxy group and a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclopropanation: The synthesis of trans-2-ethoxycyclopropanecarboxylic acid can begin with the cyclopropanation of an appropriate alkene. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents.

    Esterification and Hydrolysis: Another route involves the esterification of cyclopropanecarboxylic acid followed by hydrolysis to introduce the ethoxy group.

Industrial Production Methods: Industrial production methods for trans-2-ethoxycyclopropanecarboxylic acid are not well-documented in the public domain. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up from laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1R,2R)-2-ETHOXYCYCLOPROPANECARBOXYLIC ACID can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (1R,2R)-2-ETHOXYCYCLOPROPANECARBOXYLIC ACID can be used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceutical Intermediates: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

Industry:

    Material Science:

Comparison with Similar Compounds

  • trans-2-Heptylcyclopropanecarboxylic acid
  • cis-2-Ethoxycyclopropanecarboxylic acid

Comparison:

  • Structural Differences: The presence of different substituents (e.g., ethoxy vs. heptyl) can significantly alter the physical and chemical properties of these compounds.
  • Reactivity: The reactivity of these compounds can vary based on the nature and position of the substituents.

Properties

IUPAC Name

(1R,2R)-2-ethoxycyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-9-5-3-4(5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCVRYFUTLMBAE-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1C[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60212-41-1
Record name rac-(1R,2R)-2-ethoxycyclopropane-1-carboxylic acid
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